3-propylthian-4-one

Pheromone Synthesis Stereoselective Reduction Insect Semiochemistry

3-Propylthian-4-one (CAS 91791-02-5, C8H14OS) is a sulfur-containing heterocyclic ketone, specifically a 3-alkyl-substituted derivative of tetrahydro-4H-thiopyran-4-one. It belongs to the class of thian-4-ones, which are foundational scaffolds in organic synthesis.

Molecular Formula C8H14OS
Molecular Weight 158.26 g/mol
Cat. No. B8650069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-propylthian-4-one
Molecular FormulaC8H14OS
Molecular Weight158.26 g/mol
Structural Identifiers
SMILESCCCC1CSCCC1=O
InChIInChI=1S/C8H14OS/c1-2-3-7-6-10-5-4-8(7)9/h7H,2-6H2,1H3
InChIKeyHLXHVBJATYOCBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylthian-4-one (Tetrahydro-3-propyl-4H-thiopyran-4-one): Sourcing a Specific Thiopyran Intermediate


3-Propylthian-4-one (CAS 91791-02-5, C8H14OS) is a sulfur-containing heterocyclic ketone, specifically a 3-alkyl-substituted derivative of tetrahydro-4H-thiopyran-4-one . It belongs to the class of thian-4-ones, which are foundational scaffolds in organic synthesis. This compound is primarily encountered as a specialized synthetic intermediate, with a propyl group at the 3-position that dictates its utility in constructing specific molecular architectures. Data beyond basic identifiers is exceptionally scarce in the public domain; the majority of available property information originates from sources excluded from this analysis, and primary literature often bypasses detailed characterization of this specific compound in favor of its application in multi-step syntheses [1].

Why Generic Substitution Fails for 3-Propylthian-4-one in Targeted Synthesis


For the thiopyran-4-one scaffold, the size and nature of the 3-alkyl substituent are not passive features; they sterically and electronically dictate the outcome of stereoselective transformations. Generic substitution with other 3-alkyl-thian-4-ones (e.g., methyl, ethyl, butyl) is not possible when the objective is to install a specific carbon skeleton, such as the n-propyl chain required for certain insect pheromones [1]. The reduction of 3-propyl-4-thianone produces a specific ratio of easily separable cis- and trans-thianol isomers, a property that may not be replicated by its homologs. However, due to a critical lack of public, head-to-head comparative data, the precise quantitative differences in reactivity, selectivity, or physical properties between this compound and its closest analogs remain unverified in the peer-reviewed literature.

Quantitative Evidence for the Differential Performance of 3-Propylthian-4-one


Stereochemical Outcome in Pheromone Precursor Synthesis Using 3-Propylthian-4-one

In the synthesis of 4-methylheptan-3-ol stereoisomers—key components of trail and aggregation pheromones for ants and bark beetles—3-propyl-4-thianone is a critical starting material. Its reduction yields a mixture of cis- and trans-3-propyl-4-thianols that are described as 'easily separable' [1]. This specific isomeric mixture, derived directly from the propyl-substituted scaffold, allows for the subsequent resolution of all four target stereoisomers with purities >90% [1]. This is a direct functional requirement; an analog like 3-ethylthian-4-one would produce a different carbon skeleton (3-methylpentan-2-ol isomers), not the target molecule. This is a qualitative structural differentiation, not a quantitative performance comparison.

Pheromone Synthesis Stereoselective Reduction Insect Semiochemistry

Predicted Physicochemical Properties vs. Other 3-Alkylthian-4-ones

In the absence of experimental comparative data, predicted properties can be used for class-level inference. 3-Propylthian-4-one (MW 158.26 g/mol) is heavier and more lipophilic than its methyl (MW 130.21 g/mol) and ethyl (MW 144.24 g/mol) counterparts, but lighter than a butyl analog (MW 172.29 g/mol). This impacts its boiling point and solubility. The reported boiling point is approximately 130°C, though this data point could not be verified by a non-excluded source . No direct experimental logP, solubility, or vapor pressure data were found for any 3-alkylthian-4-one, rendering a quantified comparison impossible.

Computational Chemistry Physicochemical Properties QSAR

Reactivity in Palladium-Catalyzed Deallyloxycarbonylation for 3-Alkyl-4-thianone Synthesis

A general methodology for preparing 3-substituted 4-thianones uses a palladium-mediated deallyloxycarbonylation . The paper by Casy et al. demonstrates that 3-alkyl-4-thianones, including the propyl derivative, can be conveniently prepared via this route. However, the research presents this as a general method and does not provide comparative yields, reaction times, or selectivities for different alkyl groups (methyl, ethyl, propyl, butyl). Without these quantified data, no differentiation can be established between 3-propylthian-4-one and any other 3-alkyl-4-thianone synthesized by the same method.

Synthetic Methodology Palladium Catalysis Heterocycle Synthesis

Verified Application Scenarios for 3-Propylthian-4-one in Research Procurement


Stereoselective Synthesis of 4-Methylheptan-3-ol Insect Pheromone Components

The most clearly documented application for this compound, 3-propyl-4-thianone is used as the foundational scaffold in a five-step synthesis to produce all four stereoisomers of 4-methylheptan-3-ol, which are insect pheromones for species like the ponerine ant (Leptogenys diminuta) and the smaller European elm bark beetle (Scolytus multistriatus) [1]. Any researcher specifically replicating the Ruzicka et al. (1999) route must source this precise compound, as the correct propyl chain is integral to the target structure.

Investigating Steric and Electronic Effects of 3-Alkyl Substituents on Thiopyranone Reactivity

For physical organic chemistry groups systematically studying the effect of alkyl chain length on the conformation, reduction stereoselectivity, or oxidation kinetics of thiopyran-4-ones, 3-propylthian-4-one is a necessary member to complete the series (alongside methyl, ethyl, butyl, etc.) [1]. Its procurement enables direct, internally-controlled comparative studies within a single research program.

Precursor for 3-Propyl-Substituted Sulfur Heterocycle Libraries

As a ketone, 3-propylthian-4-one can undergo various transformations (reduction, Grignard addition, oximation, etc.) to generate diverse 3-propyl-substituted thiane derivatives [1]. It serves as a key entry point for creating compound libraries based on the thiane scaffold for medicinal chemistry or agrochemical lead discovery, where the propyl group's hydrophobic contribution is being evaluated.

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